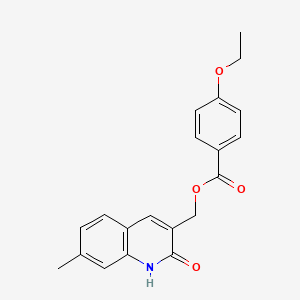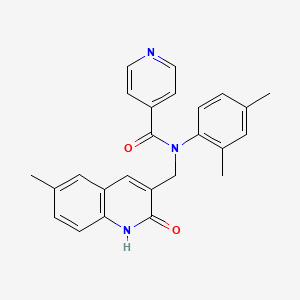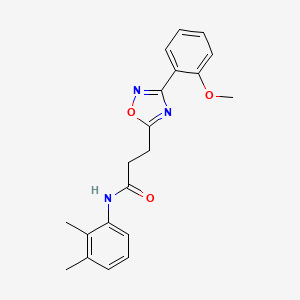
4-chloro-N-cyclohexyl-N-((2-hydroxyquinolin-3-yl)methyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-N-cyclohexyl-N-((2-hydroxyquinolin-3-yl)methyl)benzamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments. In
Mécanisme D'action
The mechanism of action of 4-chloro-N-cyclohexyl-N-((2-hydroxyquinolin-3-yl)methyl)benzamide is not fully understood. However, studies have suggested that this compound works by inhibiting the activity of certain enzymes and proteins involved in cancer cell growth and Alzheimer's disease pathology.
Biochemical and Physiological Effects:
Studies have shown that 4-chloro-N-cyclohexyl-N-((2-hydroxyquinolin-3-yl)methyl)benzamide has both biochemical and physiological effects. Biochemically, this compound has been shown to inhibit the activity of certain enzymes and proteins involved in cancer cell growth and Alzheimer's disease pathology. Physiologically, this compound has been shown to inhibit the growth of cancer cells in vitro and in vivo and to reduce the aggregation of amyloid-beta peptides in Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 4-chloro-N-cyclohexyl-N-((2-hydroxyquinolin-3-yl)methyl)benzamide in lab experiments is its potential as a therapeutic agent for cancer and Alzheimer's disease. However, one of the limitations is the lack of understanding of its mechanism of action, which makes it difficult to optimize its use in lab experiments.
Orientations Futures
There are several future directions for the study of 4-chloro-N-cyclohexyl-N-((2-hydroxyquinolin-3-yl)methyl)benzamide. One direction is to further investigate its mechanism of action to optimize its use as a therapeutic agent for cancer and Alzheimer's disease. Another direction is to explore its potential applications in other fields of scientific research, such as infectious disease and neurodegenerative disorders. Additionally, future studies could focus on developing more efficient and cost-effective methods for synthesizing this compound.
Méthodes De Synthèse
The synthesis of 4-chloro-N-cyclohexyl-N-((2-hydroxyquinolin-3-yl)methyl)benzamide has been reported in the literature using different methods. One of the most commonly used methods involves the reaction of 4-chlorobenzoyl chloride with cyclohexylamine in the presence of triethylamine to obtain 4-chloro-N-cyclohexylbenzamide. This intermediate is then reacted with 2-hydroxy-3-formylquinoline in the presence of sodium borohydride to obtain the final product.
Applications De Recherche Scientifique
4-chloro-N-cyclohexyl-N-((2-hydroxyquinolin-3-yl)methyl)benzamide has been studied for its potential applications in various fields of scientific research. One of the most promising applications is in the field of cancer research. Studies have shown that this compound has anti-cancer properties and can inhibit the growth of cancer cells in vitro and in vivo. It has also been studied for its potential use as a therapeutic agent for Alzheimer's disease, due to its ability to inhibit the aggregation of amyloid-beta peptides.
Propriétés
IUPAC Name |
4-chloro-N-cyclohexyl-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClN2O2/c24-19-12-10-16(11-13-19)23(28)26(20-7-2-1-3-8-20)15-18-14-17-6-4-5-9-21(17)25-22(18)27/h4-6,9-14,20H,1-3,7-8,15H2,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJNMBUCYLFKDNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N(CC2=CC3=CC=CC=C3NC2=O)C(=O)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-cyclohexyl-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-acetylphenyl)-3-(2,5-dimethoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7714172.png)












![5-(2-(4-(benzo[d][1,3]dioxol-5-yl)piperazin-1-yl)pyridin-3-yl)-3-(m-tolyl)-1,2,4-oxadiazole](/img/structure/B7714272.png)